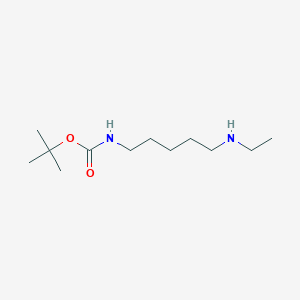

tert-Butyl (5-(ethylamino)pentyl)carbamate

描述

tert-Butyl (5-(ethylamino)pentyl)carbamate is a carbamate derivative featuring a pentyl backbone with an ethylamino substituent and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical chemistry . The ethylamino moiety enhances nucleophilicity and basicity, making this compound a versatile intermediate for constructing complex molecules.

Structure

2D Structure

属性

IUPAC Name |

tert-butyl N-[5-(ethylamino)pentyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O2/c1-5-13-9-7-6-8-10-14-11(15)16-12(2,3)4/h13H,5-10H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYFFBMGEABTLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649973 | |

| Record name | tert-Butyl [5-(ethylamino)pentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883555-11-1 | |

| Record name | 1,1-Dimethylethyl N-[5-(ethylamino)pentyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883555-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [5-(ethylamino)pentyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(ethylamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-(ethylamino)pentylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions: tert-Butyl (5-(ethylamino)pentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .

科学研究应用

Organic Synthesis

tert-Butyl (5-(ethylamino)pentyl)carbamate serves as an important intermediate in the synthesis of various organic compounds. Notably, it has been utilized in:

- Ketoreductase-Assisted Synthesis : This compound is employed in the chiral selective reduction process to synthesize tert-butyl {5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate. The enzyme ES-KRED-213 demonstrated a conversion rate of 99.4%, with an impressive yield of 85%.

| Reaction Type | Enzyme Used | Conversion Rate | Yield |

|---|---|---|---|

| Chiral Reduction | ES-KRED-213 | 99.4% | 85% |

Medicinal Chemistry

The compound has shown promise in pharmacological applications, particularly concerning neurodegenerative diseases and cancer:

- Therapeutic Potential : Research indicates that this compound may have therapeutic effects for conditions such as Alzheimer’s disease, Parkinson’s disease, and certain cancers. Its mechanism of action is still under investigation but suggests involvement in pathways that modulate neurodegeneration and tumor growth.

PROTAC Synthesis

In the realm of targeted protein degradation, this compound can act as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This application highlights its role in modern drug design strategies aimed at selectively degrading specific proteins within cells .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of compounds similar to this compound against amyloid-beta-induced toxicity in astrocytes. The results indicated moderate protective activity against cell death induced by amyloid-beta peptide, suggesting potential applications in Alzheimer's therapy .

Case Study 2: Synthesis Efficiency

In a comparative study on the efficiency of various synthetic routes involving this compound, researchers reported high yields and purity when employing specific reaction conditions, including the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) .

作用机制

The mechanism of action of tert-Butyl (5-(ethylamino)pentyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also interact with enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key differences between tert-Butyl (5-(ethylamino)pentyl)carbamate and structurally related compounds, emphasizing molecular features, applications, and stability:

Key Comparative Insights:

Functional Group Influence: The ethylamino group in the target compound distinguishes it from brominated () or boronate-containing analogs (). This group increases nucleophilicity, enabling reactions such as alkylation or acylation, whereas bromine in facilitates substitution reactions. The Boc group is a common feature, providing stability during synthesis but requiring acidic conditions for deprotection .

The boronate ester in enables cross-coupling reactions, a property absent in the target compound .

Stability and Reactivity: Brominated derivatives () are more reactive in SN2 pathways but may pose handling challenges due to bromine’s leaving-group propensity . The ethylamino-pentyl chain in the target compound likely improves solubility in polar solvents compared to aromatic analogs (), though exact data are lacking.

Toxicity and Safety: Safety data for carbamates () suggest moderate hazards (e.g., skin/eye irritation), but substituents like bromine () or aromatic amines () may introduce additional risks (e.g., genotoxicity) .

Research Findings and Limitations

- Synthesis : The target compound is synthesized via amine alkylation or Boc-protection strategies, similar to methods described for and .

- Contradictions : While highlights enzyme inhibition for BACE1, other carbamates (e.g., ) may prioritize different biological targets, underscoring the need for tailored functionalization.

生物活性

tert-Butyl (5-(ethylamino)pentyl)carbamate is a carbamate derivative that has garnered interest in various fields of chemical and biological research. This compound is particularly notable for its potential applications in drug development, proteomics, and chemical synthesis. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 883555-11-1

- Molecular Formula : C12H25N2O2

- Molecular Weight : 229.34 g/mol

The structure of this compound features a tert-butyl group, an ethylamino chain, and a carbamate functional group, which contribute to its unique reactivity and stability compared to simpler carbamate derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and proteins. It can act as a protecting group for amines during chemical synthesis and may influence protein interactions, which is crucial in proteomics research. The exact mechanisms depend on the context of its application but generally involve modulation of enzymatic activity or stabilization of protein structures .

1. Proteomics Research

In proteomics, this compound is utilized to study protein interactions and functions. Its ability to protect amines allows researchers to manipulate protein structures without interfering with their biological activity, making it valuable for the development of assays that assess protein function.

2. Drug Development

This compound shows promise in the development of new pharmaceuticals. Its structural features may enhance the bioavailability and efficacy of drug candidates, particularly those targeting neurological disorders or cancer. For instance, related compounds have demonstrated activity as inhibitors of enzymes involved in amyloid beta peptide aggregation, a key factor in Alzheimer's disease pathology .

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound in astrocytes under amyloid beta-induced stress conditions. The results indicated that compounds similar to this compound could reduce cell death and inflammation markers such as TNF-α, suggesting potential therapeutic applications in neurodegenerative diseases .

Pharmacological Insights

Research has highlighted the role of carbamate derivatives in enhancing the pharmacological profiles of existing drugs. For example, modifications involving tert-butyl groups have been shown to improve the potency and selectivity of compounds against specific targets, including various receptors implicated in anxiety and depression .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Key Applications |

|---|---|---|

| tert-Butyl carbamate | Simple carbamate structure | General synthesis |

| N-Boc-protected amines | Protecting group for amines | Organic synthesis |

| tert-Butyl (5-amino)pentylcarbamate | Similar structure with amino group | Potential therapeutic applications |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for tert-Butyl (5-(ethylamino)pentyl)carbamate?

- Methodology :

Amine Protection : Use tert-butyl carbamate (Boc) groups to protect the ethylamine moiety under anhydrous conditions, employing coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or THF at 0–5°C to minimize side reactions .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents. Verify purity (≥95%) using HPLC with a C18 column and UV detection at 254 nm .

Storage : Store under inert atmosphere (argon/nitrogen) at room temperature, protected from light and moisture to prevent Boc group cleavage .

Q. How should researchers handle stability and storage challenges for this compound?

- Key Considerations :

- Stability : The compound is stable under inert conditions but prone to hydrolysis in acidic/basic environments. Avoid prolonged exposure to temperatures >40°C .

- Storage : Use airtight glass containers with PTFE-lined caps. Monitor for decomposition via periodic NMR (disappearance of Boc peak at ~1.4 ppm) .

- Incompatibilities : Reactive metals (e.g., Na, K), strong oxidizers, and aqueous acids/bases may degrade the compound .

Q. What safety protocols are critical for laboratory handling?

- PPE Requirements :

- Respiratory Protection : Use NIOSH-approved N95/P2 respirators for particulate control; OV/AG filters for vapor exposure .

- Skin/Eye Protection : Wear nitrile gloves and chemical goggles. In case of skin contact, wash immediately with soap and water for 15 minutes .

Advanced Research Questions

Q. How can computational tools optimize reaction pathways for this compound?

- Strategy :

Quantum Chemical Modeling : Use Gaussian or ORCA to calculate transition states and reaction barriers for key steps (e.g., Boc deprotection).

Reaction Path Screening : Apply ICReDD’s computational workflow to predict optimal solvents (e.g., THF vs. DCM) and catalysts, reducing trial-and-error experimentation .

Validation : Cross-check computational predictions with experimental yields and purity data .

Q. How to resolve contradictions in reported toxicity or stability data?

- Analytical Framework :

Data Triangulation : Compare toxicity profiles across databases (e.g., PubChem, ECHA) and validate via in vitro assays (e.g., Ames test for mutagenicity) .

Condition-Specific Testing : Replicate disputed experiments under controlled humidity/temperature to identify environmental factors affecting stability .

Literature Review : Prioritize studies adhering to OECD GLP guidelines for reliability .

Q. What advanced techniques characterize degradation products or impurities?

- Methodology :

- LC-HRMS : Identify degradation products using high-resolution mass spectrometry with electrospray ionization (ESI+).

- NMR Dynamics : Perform 2D NOESY or HSQC to trace structural changes in aged samples .

- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation kinetics .

Q. How to assess environmental impacts of accidental release in lab settings?

- Protocol :

Aquatic Toxicity Screening : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to evaluate ecotoxicity .

Biodegradation Studies : Apply OECD 301F respirometry to measure microbial degradation rates in water/soil .

Waste Management : Neutralize waste with dilute HCl (<1 M) before disposal to hydrolyze the Boc group and reduce bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。